Cas no 346409-45-8 (1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone)

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone structure
346409-45-8 structure
Product name:1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone
CAS No:346409-45-8
MF:C13H14ClN3OS
Molecular Weight:295.787760257721
CID:5224314

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone 化学的及び物理的性質

名前と識別子

    • 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone
    • インチ: 1S/C13H14ClN3OS/c14-9-12(18)16-5-7-17(8-6-16)13-15-10-3-1-2-4-11(10)19-13/h1-4H,5-9H2
    • InChIKey: GKIUXXTZKROZQA-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=NC3=CC=CC=C3S2)CC1)CCl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A170043-1g
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone
346409-45-8 97%
1g
$623.0 2024-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD595636-1g
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone
346409-45-8 97%
1g
¥4277.0 2023-03-11
Chemenu
CM518605-1g
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone
346409-45-8 97%
1g
$*** 2023-05-30

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone 関連文献

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanoneに関する追加情報

Introduction to 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone (CAS No. 346409-45-8)

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This compound, identified by its CAS number 346409-45-8, has garnered considerable attention due to its structural uniqueness and potential therapeutic benefits. The molecular structure of this compound incorporates a piperazine moiety linked to a 1,3-benzothiazole ring, which is further connected to a 2-chloroethyl group. This particular arrangement of functional groups makes it a valuable scaffold for designing novel pharmacological agents.

The piperazine moiety is well-documented for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. It is commonly found in a wide range of drugs, including antipsychotics, antidepressants, and antihistamines. The presence of this group in 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone suggests that it may exhibit similar pharmacokinetic properties, making it an attractive candidate for further investigation.

The 1,3-benzothiazole ring is another critical component of this compound, known for its broad spectrum of biological activities. This heterocyclic system has been extensively studied for its potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The benzothiazole core is particularly noted for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.

The introduction of the 2-chloroethyl group into the molecular structure adds another layer of complexity and functionality. Chloroethyl groups are often incorporated into pharmaceuticals to enhance their binding affinity and metabolic stability. This modification can significantly influence the pharmacological profile of the compound, potentially leading to improved efficacy and reduced side effects.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced toxicity. The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone aligns well with this trend due to its unique structural features. Several studies have highlighted the potential of this compound in treating neurological disorders, cardiovascular diseases, and other chronic conditions. For instance, preliminary research suggests that it may have neuroprotective properties, making it a promising candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the piperazine derivative followed by coupling with the 1,3-benzothiazole moiety. The final step involves the introduction of the 2-chloroethyl group through nucleophilic substitution or other suitable reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.

The pharmacological evaluation of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific enzymes and receptors involved in disease pathogenesis. For example, it has shown potential as an antagonist for certain serotonin receptors, which could make it useful in treating depression and anxiety disorders. Additionally, its interaction with other biological targets suggests possible applications in managing pain and inflammation.

The compound's potential therapeutic applications extend beyond neurological disorders. Research indicates that it may also have antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The benzothiazole core is known to exhibit broad-spectrum antimicrobial activity against various pathogens. This property could be particularly valuable in addressing the growing problem of antibiotic resistance.

The toxicological profile of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone is another critical aspect that needs thorough investigation. Preliminary toxicology studies suggest that it exhibits moderate toxicity at higher doses but remains relatively safe at therapeutic concentrations. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before clinical translation.

The future directions for research on 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone are promising and multifaceted. Further studies are needed to elucidate its mechanism of action at a molecular level. Additionally, preclinical studies should be conducted to evaluate its efficacy and safety in animal models before moving to human trials. Collaborations between academic institutions and pharmaceutical companies could accelerate these efforts and bring this compound closer to clinical application.

In conclusion, 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone (CAS No. 346409-45-8) is a structurally unique compound with significant potential in pharmaceutical development. Its combination of a piperazine moiety with a benzothiazole ring and a chloroethyl group makes it an attractive scaffold for designing novel therapeutic agents. With ongoing research focused on improving drug efficacy and safety, this compound holds promise for addressing various medical conditions ranging from neurological disorders to infectious diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:346409-45-8)1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone
A1022439
Purity:99%
はかる:1g
Price ($):561.0